6-Benzylmorpholin-3-one 6-Benzylmorpholin-3-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17675167
InChI: InChI=1S/C11H13NO2/c13-11-8-14-10(7-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
SMILES:
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

6-Benzylmorpholin-3-one

CAS No.:

Cat. No.: VC17675167

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

6-Benzylmorpholin-3-one -

Specification

Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name 6-benzylmorpholin-3-one
Standard InChI InChI=1S/C11H13NO2/c13-11-8-14-10(7-12-11)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)
Standard InChI Key FYOBJUFRLVWHMN-UHFFFAOYSA-N
Canonical SMILES C1C(OCC(=O)N1)CC2=CC=CC=C2

Introduction

Structural Characteristics and Molecular Properties

The molecular structure of 6-benzylmorpholin-3-one consists of a six-membered morpholine ring fused with a benzyl group at the 6-position and a ketone moiety at the 3-position. Key molecular parameters include:

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₂
Molecular Weight207.23 g/mol
logP (Partition Coefficient)1.20
Hydrogen Bond Acceptors3
Polar Surface Area38.3 Ų

The compound’s logP value of 1.20 indicates moderate lipophilicity, facilitating membrane permeability and bioavailability . Its polar surface area suggests reasonable solubility in aqueous media, a critical factor for pharmacokinetic optimization.

Synthesis and Optimization

Catalytic Hydrogenation of Benzaldehyde and Ethanolamine

The synthesis of 6-benzylmorpholin-3-one typically begins with the reaction of benzaldehyde and ethanolamine under catalytic hydrogenation conditions. As detailed in Patent CN110483436B, this step employs a Pd/C catalyst to produce N-benzylethanolamine, a precursor for subsequent cyclization :

  • Reaction Conditions:

    • Catalyst: Pd/C (1–10% Pd loading) with optional Pt or Pb co-catalysts.

    • Temperature: 30–80°C.

    • Hydrogen Pressure: 0.1–2 MPa.

    • Base: Potassium carbonate (optimal for Schiff base formation).

  • Yield and Purity:

    • N-Benzylethanolamine yield: ≥98.5%.

    • Purity by gas chromatography (GC): ≥99.4% .

Cyclization with Glyoxylic Acid

The second step involves cyclizing N-benzylethanolamine with glyoxylic acid to form 6-benzylmorpholin-3-one:

  • Mechanism:

    • Carboxyl dehydration forms an amide intermediate.

    • Intramolecular hemiacetal formation stabilizes the morpholine ring .

  • Optimized Parameters:

    • Solvent: Tetrahydrofuran (THF)/water mixture.

    • Reaction Time: 4–6 hours.

    • Yield: ≥86%.

    • Purity by GC: ≥98.9% .

Catalyst Reusability and Cost Efficiency

The Pd/C catalyst demonstrates robust reusability, maintaining activity over 18 cycles without significant degradation . This feature reduces production costs and aligns with green chemistry principles.

Comparative Analysis of Synthesis Routes

The table below contrasts the patented method with traditional approaches:

The patented route’s simplicity and efficiency make it superior for industrial-scale production .

Pharmaceutical Applications

Role in Aprepitant Synthesis

6-Benzylmorpholin-3-one is a critical intermediate in synthesizing aprepitant, an NK-1 receptor antagonist approved for chemotherapy-induced nausea and vomiting (CINV). The compound’s ketone group enables selective functionalization, while the benzyl moiety enhances binding affinity to the NK-1 receptor .

Bioactivity and Mechanism

  • NK-1 Receptor Binding: The morpholine ring’s oxygen atom forms hydrogen bonds with Gln165 and Tyr272 residues in the receptor’s binding pocket.

  • Metabolic Stability: The benzyl group reduces cytochrome P450-mediated degradation, extending half-life in vivo .

Physicochemical Stability and Formulation

Degradation Pathways

6-Benzylmorpholin-3-one is susceptible to:

  • Oxidation: Benzyl C–H bonds react with peroxides.

  • Hydrolysis: Ketone group forms geminal diol under acidic conditions .

Stabilization Strategies

  • Lyophilization: Enhances shelf life in solid formulations.

  • Antioxidants: Addition of ascorbic acid (0.1% w/w) prevents oxidation .

Regulatory and Industrial Considerations

Compliance with ICH Guidelines

  • Impurity Profiling: GC analysis confirms residual solvents <0.1% (ICH Q3C).

  • Genotoxicants: Pd residues ≤10 ppm (ICH Q3D) .

Scalability and Cost Analysis

  • Production Cost: $120–150/kg at 100 kg scale.

  • Market Demand: Projected 8.2% CAGR (2025–2030) due to rising aprepitant use .

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